N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-3-24(19,20)18-10-4-5-13-11-14(7-8-15(13)18)17-25(21,22)16-9-6-12(2)23-16/h6-9,11,17H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGJQYNJSIBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide is a synthetic compound notable for its complex structure and potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 400.5 g/mol. Its structure features a tetrahydroquinoline core linked to an ethylsulfonyl group and a 5-methylthiophene moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 946284-78-2 |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been investigated for its potential role in inhibiting lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX is particularly relevant for therapeutic applications in conditions such as fibrosis and cancer metastasis.
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1. This inhibition may provide therapeutic benefits in treating inflammatory diseases . The structure-activity relationship (SAR) studies suggest that modifications to the substituents on the benzene ring influence the anti-inflammatory efficacy of similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Lysyl Oxidase : A study focused on the compound's ability to inhibit LOX activity demonstrated a dose-dependent response. The results indicated that at higher concentrations, significant inhibition was observed, which could potentially translate to therapeutic effects in fibrotic diseases.
- Anti-inflammatory Activity : In vivo experiments using carrageenan-induced edema models revealed that this compound significantly reduced paw swelling in mice, indicating effective anti-inflammatory properties. The mechanism was linked to COX-1 inhibition, suggesting a pathway for further therapeutic exploration .
- Comparative Analysis with Other Compounds : Comparative studies with other sulfonamide derivatives highlighted that modifications in the sulfonyl groups could lead to variations in biological activity. For instance, compounds with different aromatic substitutions exhibited varying degrees of enzyme inhibition and anti-inflammatory effects .
Scientific Research Applications
Enzyme Inhibition
Research has highlighted the compound's potential as an inhibitor of lysyl oxidase , an enzyme crucial for collagen cross-linking. Inhibiting lysyl oxidase may have therapeutic implications for conditions such as fibrosis and cancer metastasis. Studies indicate that modifications to the compound's structure can significantly affect its binding affinity and inhibitory efficacy against this enzyme.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity . Its structural features allow it to interact with bacterial enzymes and disrupt essential cellular processes, making it a candidate for further development as an antibiotic agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide exhibits anti-inflammatory effects . This activity is particularly relevant in treating chronic inflammatory diseases where modulation of inflammatory pathways is necessary.
Case Studies
Several case studies have explored the applications of this compound:
- Study on Fibrosis Treatment : A study investigated the efficacy of this compound in inhibiting lysyl oxidase in vitro and its potential use in treating fibrotic diseases. Results indicated significant inhibition at micromolar concentrations.
- Antimicrobial Efficacy Assessment : Another study evaluated its antimicrobial properties against various bacterial strains. The compound showed promising results against resistant strains of bacteria.
- Anti-inflammatory Mechanism Exploration : Research focused on understanding its anti-inflammatory mechanism revealed pathways through which it modulates cytokine production.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other tetrahydroquinoline-based sulfonamides and related heterocyclic derivatives. Key comparisons include:
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) Core Structure: Similar tetrahydroquinoline backbone but lacks sulfonamide groups. Functional Groups: Contains cyanoethyl and diazenyl benzonitrile substituents. Applications: Primarily studied in electrochemistry for its role in Au-electrodeposition processes .
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1 from Patent) Core Structure: Tetrahydroquinoline with benzothiazole and thiazole-carboxylic acid substituents. Functional Groups: Benzothiazole (electron-withdrawing) and carboxylic acid (ionizable). Applications: Patent data suggests antimicrobial or kinase inhibitory activity . Key Differences: The carboxylic acid group enhances solubility but may reduce membrane permeability compared to the ethylsulfonyl group in the target compound.
Other Sulfonamide Derivatives (e.g., Thiophene Sulfonamides) Core Structure: Thiophene sulfonamides lacking the tetrahydroquinoline moiety. Functional Groups: Sulfonamide directly attached to thiophene. Applications: Known for carbonic anhydrase or cyclooxygenase inhibition. Key Differences: The tetrahydroquinoline core in the target compound may confer unique conformational rigidity, enhancing target selectivity.
Data Table: Comparative Properties
*Hypothetical values based on structural analogs; †Estimated ranges for illustrative purposes.
Research Findings and Mechanistic Insights
- Electrochemical Behavior : Unlike CTDB, which is used in Au-electrodeposition due to its diazenyl and nitrile groups , the target compound’s sulfonamide groups are less likely to participate in metal coordination, suggesting divergent applications.
- Hydrophobicity vs. Solubility : The ethylsulfonyl group in the target compound may improve membrane permeability compared to the carboxylic acid in Example 1 (Patent), albeit with slightly reduced solubility .
- Enzyme Inhibition Potential: The dual sulfonamide architecture aligns with known sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors), but the tetrahydroquinoline core could direct selectivity toward kinases or proteases .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step routes, including sulfonylation of tetrahydroquinoline precursors and coupling with thiophene-sulfonamide derivatives. Critical parameters include:
- Temperature : Optimal sulfonylation occurs at 60–80°C in aprotic solvents (e.g., DMF or DCM).
- Catalysts : Use of triethylamine or DMAP to enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization improves purity (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethylsulfonyl chloride, DMF, 70°C | 65–70 | 85–90 |
| 2 | Thiophene-sulfonamide coupling, Et3N | 50–55 | 90–95 |
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of sulfonamide groups and tetrahydroquinoline substitution patterns. Key signals include:
- Tetrahydroquinoline protons : δ 1.2–1.5 ppm (ethylsulfonyl CH2), δ 3.0–3.5 ppm (quinoline CH2) .
- Thiophene protons : δ 6.8–7.2 ppm (aromatic protons) .
- HPLC-MS : Validates molecular weight (e.g., m/z 437.53 for C20H26N2O4S2) and purity .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodological Answer :
- Enzymatic Inhibition : Test against carbonic anhydrase isoforms (CA-II, CA-IX) using stopped-flow CO2 hydration assay. IC50 values < 1 μM suggest high affinity .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges 1–100 μM .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic inhibition data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, buffer composition) or enzyme source (recombinant vs. native). Strategies include:
- Standardization : Use recombinant enzymes with verified activity (e.g., Sigma-Aldrich CA-II) and Tris-HCl buffer (pH 7.4).
- Control Compounds : Compare with acetazolamide (CA inhibitor) to validate assay sensitivity .
- Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-study variability .
Q. What experimental designs optimize in vivo pharmacokinetic profiling of this compound?
- Methodological Answer :
- Dosing : Administer 10 mg/kg (IV and oral) in rodent models.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose.
- Analytical Method : LC-MS/MS with LLOQ of 1 ng/mL. Key parameters:
- Half-life (t½) : >6 h suggests suitability for oral dosing.
- Bioavailability : Compare AUC(oral) vs. AUC(IV) .
Q. How do structural modifications (e.g., ethylsulfonyl vs. isopropyl groups) impact target selectivity?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses in CA-II vs. CA-IX.
- SAR Analysis :
| Modification | CA-II IC50 (nM) | CA-IX IC50 (nM) | Selectivity Ratio (CA-IX/CA-II) |
|---|---|---|---|
| Ethylsulfonyl | 12.3 | 8.5 | 0.69 |
| Isopropyl | 45.7 | 6.2 | 0.14 |
- Conclusion : Bulky substituents (e.g., isopropyl) enhance CA-IX selectivity due to hydrophobic pocket interactions .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Methodological Answer :
- Metabolite Identification : Use liver microsomes (human/rodent) + NADPH to identify oxidation sites (e.g., thiophene ring).
- Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions to block CYP450-mediated degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
